molecular formula C9H9N3O2S B039394 (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide CAS No. 113546-63-7

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide

Cat. No. B039394
M. Wt: 223.25 g/mol
InChI Key: LJEBGZZNJLKPEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide involves multiple steps, utilizing reagents such as isothiocyanates, formic acid, triethyl orthoformate, and carbon disulfide. These steps lead to the formation of heterocyclic compounds including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The synthesized compounds have been characterized using physicochemical and spectral data, including IR, 1H NMR, and MS techniques (Taha & El-Badry, 2007).

Molecular Structure Analysis

Spectral and structural analyses, such as IR, 1H and 13C NMR, and X-ray single crystal diffraction, have been employed to characterize the molecular structure of related compounds. These analyses help in understanding the molecular geometry, vibrational frequencies, and electronic properties of the compounds, providing insights into their molecular and electronic structure (Demir et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide leads to the formation of various heterocyclic derivatives. These reactions involve condensation with different substituted acid hydrazides and the subsequent cyclization to produce benzoxazole compounds with potential biological activities. Such synthetic routes are instrumental in exploring the compound's versatility in chemical reactions (Maru et al., 2015).

Scientific Research Applications

Antimicrobial Activities

Hydrazide-hydrazones, including derivatives like (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide, have demonstrated a wide range of biological activities. These activities notably include antimicrobial properties against a variety of pathogens. Research has focused on the synthesis of various hydrazide-hydrazones to evaluate their biological activities, with antimicrobial activity being the most frequently encountered in scientific literature. These compounds have shown effectiveness against bacteria, mycobacteria, and fungi, highlighting their potential as broad-spectrum antimicrobial agents (Łukasz Popiołek, 2016); (Łukasz Popiołek, 2021).

Antitubercular and Antifungal Applications

The structural characteristics of hydrazide-hydrazones, including those similar to (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide, have been studied for their antitubercular and antifungal potentials. Certain derivatives have shown to undergo hydrolysis under in vitro conditions, releasing active compounds like isonicotinic acid hydrazide (INH), which possess significant antimycobacterial potency. This aspect suggests their utility in developing new therapeutic agents against tuberculosis and fungal infections, although the challenge remains in improving their stability and specificity (T. Scior, S. J. Garcés-Eisele, 2006).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBGZZNJLKPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353716
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

CAS RN

113546-63-7
Record name 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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